2-benzoyl-N-methoxy-N-methylbenzamide
Overview
Description
2-benzoyl-N-methoxy-N-methylbenzamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It belongs to the ester type of local anesthetics and works by blocking the nerve impulses that transmit pain signals to the brain.
Scientific Research Applications
2-benzoyl-N-methoxy-N-methylbenzamide has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used as a topical pain reliever in over-the-counter products such as creams, sprays, and gels. In addition to its anesthetic properties, this compound has been shown to have antimicrobial and antifungal effects, making it useful in the treatment of infections.
Mechanism of Action
Target of Action
Benzamides, in general, are known to interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact structure and functional groups of the benzamide derivative.
Mode of Action
Benzamides are known to undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific target and the biochemical environment.
Biochemical Pathways
For instance, they may inhibit or activate certain enzymes, thereby affecting the corresponding metabolic pathways .
Result of Action
Depending on its specific target and mode of action, the compound could potentially influence various cellular processes, such as signal transduction, gene expression, and cell proliferation .
Advantages and Limitations for Lab Experiments
One advantage of using 2-benzoyl-N-methoxy-N-methylbenzamide in lab experiments is its ability to selectively block sodium channels, making it useful in the study of ion channel function. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several areas of research that could benefit from further study of 2-benzoyl-N-methoxy-N-methylbenzamide. These include the development of more selective and potent local anesthetics, the investigation of its antimicrobial and antifungal properties, and the study of its effects on ion channel function in different cell types.
Conclusion:
This compound is a widely used local anesthetic with a well-established mechanism of action. Its use in medical and dental procedures has been extensively studied, and it has also been shown to have antimicrobial and antifungal effects. While its use in lab experiments is limited by its potential toxicity, further research into its properties and effects could lead to the development of new and improved therapies.
properties
IUPAC Name |
2-benzoyl-N-methoxy-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(20-2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNXECOBVVBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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